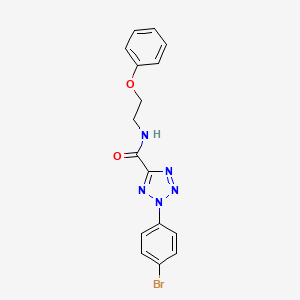
2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-bromophenyl)-N-(2-phenoxyethyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is substituted with a carboxamide group and a 4-bromophenyl group. Additionally, the molecule contains a phenoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the bromophenyl group, the phenoxyethyl group, and the carboxamide group. The bromine atom in the bromophenyl group would be a significant site of reactivity due to its electrophilic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromine atom and the tetrazole ring could influence properties such as polarity, solubility, and reactivity .Applications De Recherche Scientifique
Brominated Compounds in Environmental Studies
Environmental Impact and Toxicology of Brominated Compounds : Studies on brominated phenols, such as 2,4,6-Tribromophenol, highlight their environmental presence due to use in flame retardants, pesticides, and natural production by aquatic organisms. Research reveals their ubiquity in the environment and raises concerns about their toxicokinetics and toxicodynamics, indicating gaps in understanding their environmental impact and toxicity (Koch & Sures, 2018).
Occurrence of Novel Brominated Flame Retardants : Another review examines the presence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food. The study underscores the need for further research on their occurrence, environmental fate, and toxicity due to their increasing application and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
Brominated Compounds in Health Research
Neurodevelopmental Impact of Flame Retardants : Research on the neurodevelopmental impact of flame retardant compounds, including brominated varieties, summarizes epidemiological studies linking exposure to these chemicals to adverse cognitive and behavioral outcomes in children. This work calls for further studies on the developmental neurotoxicity of these compounds (Vuong et al., 2020).
Brominated Compounds in Chemical Synthesis
Synthesis of Brominated Compounds : A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, highlights the chemical methodologies for synthesizing brominated compounds. This work addresses the challenges in synthesis and proposes efficient methodologies for producing brominated intermediates (Qiu et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2-phenoxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c17-12-6-8-13(9-7-12)22-20-15(19-21-22)16(23)18-10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFRASXPJGZNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

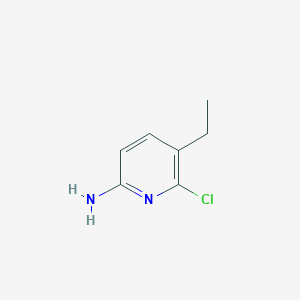

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)


![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)
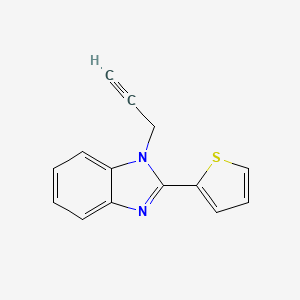
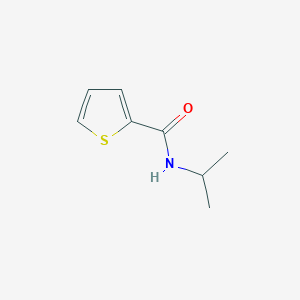

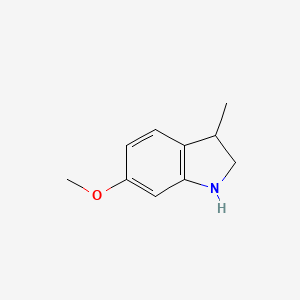
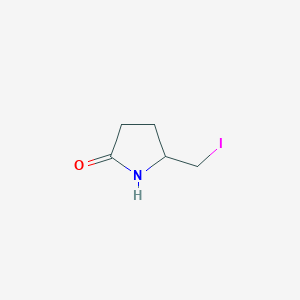

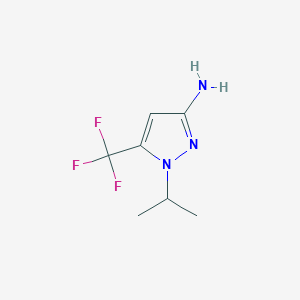
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2578251.png)